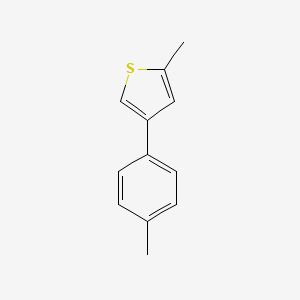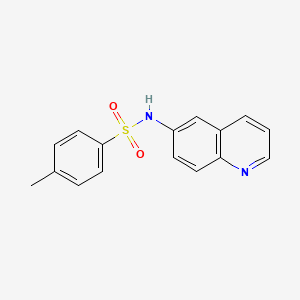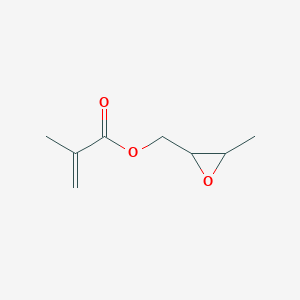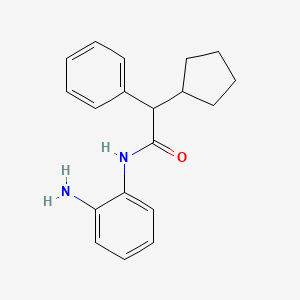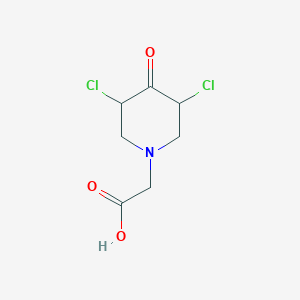
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9Cl2NO3 It is a derivative of piperidine, a six-membered ring containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid typically involves the chlorination of piperidine derivatives followed by oxidation and acylation reactions. One common method includes:
Chlorination: Piperidine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Oxidation: The chlorinated piperidine is then oxidized using oxidizing agents such as potassium permanganate or sodium dichromate to form the corresponding ketone.
Acylation: The ketone is acylated with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反应分析
Types of Reactions
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its ability to interact with specific enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways.
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-pyridone-N-acetic acid: Similar in structure but with a pyridone ring instead of a piperidine ring.
3,5-Dichloro-4-oxopyridin-1-yl)acetic acid: Another related compound with a pyridine ring.
Uniqueness
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C7H9Cl2NO3 |
|---|---|
分子量 |
226.05 g/mol |
IUPAC 名称 |
2-(3,5-dichloro-4-oxopiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h4-5H,1-3H2,(H,11,12) |
InChI 键 |
AAFGEKYWPFFGQK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C(CN1CC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


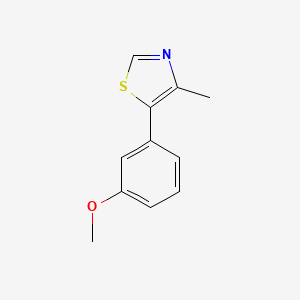
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
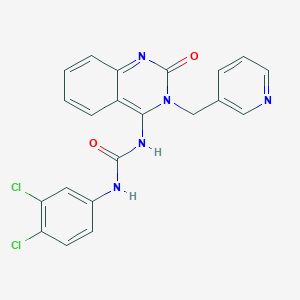
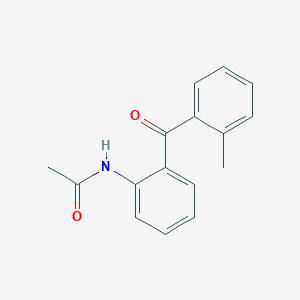
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
